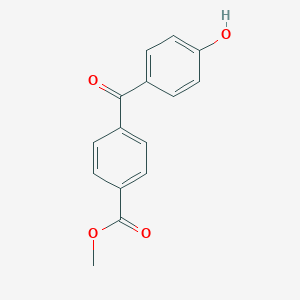

Methyl 4-(4-hydroxybenzoyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(4-hydroxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 4 4 Hydroxybenzoyl Benzoate

Esterification Pathways for Methyl 4-(4-hydroxybenzoyl)benzoate Synthesis

The final step in the production of Methyl 4-(4-hydroxybenzoyl)benzoate is the esterification of the carboxylic acid functionality on the precursor, 4-(4-hydroxybenzoyl)benzoic acid. This transformation is typically achieved via acid-catalyzed esterification, commonly known as Fischer esterification. tcu.edu

Direct Esterification Protocols and Yield Optimization

Direct esterification involves reacting 4-(4-hydroxybenzoyl)benzoic acid with methanol (B129727) in the presence of an acid catalyst. iajpr.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu A common and effective strategy is to use a large excess of the alcohol (methanol), which acts as both a reactant and the solvent. cabidigitallibrary.org Another technique to drive the reaction to completion is the removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. cabidigitallibrary.org

Table 1: Effect of Reactant Ratio on Esterification Yield of p-Hydroxybenzoic Acid

| Molar Ratio (Acid:Methanol) | Yield (%) |

|---|---|

| 1:1 | 40.2 |

| 1:3 | 86.1 |

Source: Data adapted from a study on methylparaben synthesis. cabidigitallibrary.org

The general procedure involves refluxing the carboxylic acid precursor with an excess of methanol and a catalytic amount of a strong acid for several hours. prepchem.comyoutube.com Upon completion, the excess methanol is typically removed by distillation, and the crude product is isolated by pouring the reaction mixture into water, followed by filtration. prepchem.com Purification is then carried out by recrystallization.

Comparative Analysis of Esterification Catalysis

The choice of catalyst is pivotal for an efficient esterification reaction. Various acidic catalysts can be employed, ranging from traditional mineral acids to solid acid catalysts.

Brønsted Acids: Concentrated sulfuric acid is a classic, effective, and widely used catalyst for Fischer esterification due to its strong acidity and dehydrating properties. prepchem.comyoutube.com

Solid Acid Catalysts: To overcome issues associated with corrosive and difficult-to-separate mineral acids, heterogeneous solid acid catalysts have been developed. These offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced environmental impact. mdpi.com Examples of solid acid catalysts investigated for esterification include:

Sulfated Zirconia/Titania (Zr/Ti): A solid acid catalyst of zirconium metal fixed with titanium has been reported for the synthesis of methyl benzoates, demonstrating the potential of mixed metal oxides in this capacity. mdpi.com

Sulfated Alumina (γ-Al₂O₃/SO₄²⁻): A heterogeneous catalyst of γ-Alumina impregnated with sulfuric acid has been shown to be effective for the esterification of p-hydroxybenzoic acid with glucose. researchgate.net

Ion-Exchange Resins: Strong acid ion-exchange resins, such as those with sulfonic acid groups (e.g., Dowex 50W), can serve as effective and easily removable catalysts for esterification. stackexchange.com

Other Catalytic Systems: Thionyl chloride can also be used to facilitate esterification. It reacts with the carboxylic acid to form an acyl chloride intermediate, which is then rapidly esterified by methanol. This method is highly effective but requires careful handling due to the corrosive and reactive nature of thionyl chloride. stackexchange.com

Preparative Routes to 4-(4-hydroxybenzoyl)benzoic Acid as a Precursor

The core of the target molecule, the 4-(4-hydroxybenzoyl)benzoic acid framework, can be constructed through several established synthetic strategies, most notably the Friedel-Crafts acylation and its variants.

Friedel-Crafts Acylation Strategies for Benzoylbenzoic Acid Framework Construction

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org To synthesize 4-(4-hydroxybenzoyl)benzoic acid, the most direct approach is the acylation of phenol (B47542) with an activated derivative of terephthalic acid.

Phenols are bidentate nucleophiles, meaning they can react at the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone or at the phenolic oxygen (O-acylation) to form a phenyl ester. stackexchange.com The latter can often undergo a subsequent Fries rearrangement under the reaction conditions to yield the C-acylated product. stackexchange.commdpi.com The Fries rearrangement is the acid-catalyzed intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone. wikipedia.orgorganic-chemistry.orgchemistrylearner.com Therefore, a viable two-step approach involves the initial formation of phenyl 4-carboxybenzoate (B1235519) followed by a Lewis acid-catalyzed Fries rearrangement. thermofisher.comsigmaaldrich.com

The reaction of phenol with p-chlorobenzoyl chloride in the presence of catalysts like K-10 clay-supported metal chlorides has been shown to produce 4-Chloro-4'-Hydroxybenzophenone, demonstrating the feasibility of acylating phenol to form a diaryl ketone structure. ijraset.com A similar reaction using an activated terephthalic acid derivative, such as terephthaloyl chloride or methyl 4-(chloroformyl)benzoate, with phenol would be a direct route to the precursor. The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). organic-chemistry.org The regioselectivity (ortho vs. para) of the acylation on the phenol ring is influenced by reaction conditions such as temperature; lower temperatures generally favor the formation of the para-substituted product. wikipedia.org

Table 2: Common Catalysts for Friedel-Crafts Acylation and Fries Rearrangement

| Catalyst | Type | Application |

|---|---|---|

| AlCl₃ | Lewis Acid | Classic catalyst for Friedel-Crafts and Fries reactions. wikipedia.org |

| TiCl₄ | Lewis Acid | Used for regioselective ortho-acylation of phenols. organic-chemistry.org |

| BF₃ | Lewis Acid | Alternative Lewis acid catalyst. organic-chemistry.org |

| TfOH (Triflic Acid) | Brønsted Superacid | Potent catalyst for both C- and O-acylation. stackexchange.commdpi.com |

Palladium-Catalyzed Carbonylation for Aromatic Ketone Formation

While less commonly cited for this specific target, palladium-catalyzed carbonylative cross-coupling reactions represent a modern alternative for the formation of diaryl ketones. This methodology typically involves the coupling of an aryl halide or triflate with an organometallic reagent (like an organoboron or organotin compound) under a carbon monoxide atmosphere, catalyzed by a palladium complex. While there are many examples of palladium-catalyzed carbonylation to produce esters and carboxylic acids, specific applications to construct a 4-(4-hydroxybenzoyl)benzoic acid framework are not widely documented in the provided literature. The development of such a route would likely involve the coupling of a protected 4-halophenol with a 4-carboxy- or 4-carbomethoxy-phenylboronic acid derivative under palladium catalysis and a CO atmosphere.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 4 Hydroxybenzoyl Benzoate

Hydrolysis Reactions of the Ester Linkage and Kinetic Studies

The ester linkage in Methyl 4-(4-hydroxybenzoyl)benzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The generally accepted mechanism for base-catalyzed hydrolysis of esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate salt, which is subsequently protonated to form 4-(4-hydroxybenzoyl)benzoic acid.

Kinetic studies on the hydrolysis of benzoate (B1203000) esters reveal several factors that influence the reaction rate. The rate of hydrolysis is dependent on the concentration of both the ester and the base. Substituents on the aromatic rings can significantly affect the rate of hydrolysis. Electron-withdrawing groups on the benzoyl moiety generally increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state of the rate-determining step. Conversely, electron-donating groups tend to decrease the rate.

The solvent also plays a crucial role in the kinetics of ester hydrolysis. Studies on the hydrolysis of benzyl (B1604629) benzoate in acetone-water mixtures and various benzoic esters in dioxane-water mixtures have shown that the reaction rates and activation energies are influenced by the dielectric constant of the medium, although specific solvent effects are also significant. ias.ac.in Generally, rates tend to decrease and activation energies increase as the proportion of the organic solvent increases. ias.ac.in

A comparative study on the hydrolytic stability of various esters, including methyl benzoate, in rat plasma and under basic conditions showed that methyl benzoate has a higher stability in plasma compared to its ethyl counterpart. nih.gov The half-life of methyl benzoate in rat plasma was determined to be 36 minutes. nih.gov Such studies are crucial for understanding the metabolic fate of ester-containing compounds in biological systems.

Table 1: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Electron-withdrawing substituents on the benzoyl ring | Increase | Stabilize the negative charge on the tetrahedral intermediate. |

| Electron-donating substituents on the benzoyl ring | Decrease | Destabilize the tetrahedral intermediate. |

| Steric hindrance around the carbonyl group | Decrease | Hinders the approach of the nucleophile. |

| Solvent polarity | Generally increases with increasing polarity | Favors the stabilization of the charged transition state. |

Transformations Involving the Hydroxyl Group (e.g., Etherification, Acylation)

The phenolic hydroxyl group in Methyl 4-(4-hydroxybenzoyl)benzoate can undergo various transformations, most notably etherification and acylation.

Etherification: The Williamson ether synthesis is a classic and widely used method for preparing ethers from phenols. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as an alkali metal hydroxide or carbonate, to form a more nucleophilic phenoxide ion. The phenoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the corresponding ether. For the synthesis of ethers from Methyl 4-(4-hydroxybenzoyl)benzoate, the choice of base and reaction conditions would be crucial to avoid the competing hydrolysis of the ester group. A non-aqueous solvent and a non-nucleophilic base would be preferable. The reactivity of the alkyl halide follows the order methyl > primary > secondary, with tertiary halides being unsuitable due to their tendency to undergo elimination. wikipedia.org Reductive etherification, which involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent, is another potential route, although it would likely involve the ketone group of the target molecule. organic-chemistry.org

Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide or carboxylic acid byproduct and can also act as a nucleophilic catalyst. For example, reaction with acetyl chloride would yield Methyl 4-(4-acetoxybenzoyl)benzoate. The acylation of p-hydroxybenzaldehyde, a related compound, has been studied, demonstrating the feasibility of such transformations. researchgate.net

Reactivity of the Ketone Carbonyl and Aromatic Rings (e.g., Reduction, Electrophilic/Nucleophilic Additions)

Reduction of the Ketone Carbonyl: The ketone carbonyl group in Methyl 4-(4-hydroxybenzoyl)benzoate can be reduced to a secondary alcohol. A key challenge in this transformation is the chemoselective reduction of the ketone in the presence of the ester group. Standard reducing agents like lithium aluminum hydride would likely reduce both functional groups. However, more selective reagents and methods have been developed. For instance, sodium borohydride (B1222165) is generally less reactive towards esters than ketones, but its selectivity can be temperature-dependent. More sophisticated methods, such as the use of the Noyori Ru-TsDPEN system for asymmetric reduction, can achieve high enantioselectivity for the reduction of ketones in the presence of esters. stackexchange.com Another approach involves the use of ammonia (B1221849) borane (B79455) in water, which has been shown to selectively reduce ketones and aldehydes to alcohols while leaving ester groups intact. rsc.org

Reactivity of the Aromatic Rings: The two aromatic rings in Methyl 4-(4-hydroxybenzoyl)benzoate are susceptible to electrophilic aromatic substitution reactions. The hydroxyl group on one ring is a strongly activating, ortho-, para-directing group. The benzoyl group is a deactivating, meta-directing group, and the ester group is also deactivating and meta-directing. Therefore, electrophilic substitution would be expected to occur predominantly on the hydroxyl-substituted ring at the positions ortho to the hydroxyl group.

Nucleophilic aromatic substitution on the aromatic rings is less likely unless there is a suitable leaving group (like a halogen) present on the ring, activated by strongly electron-withdrawing groups in the ortho and/or para positions.

General Nucleophilic Substitution Reactions in Benzoyl Benzoate Systems

The primary nucleophilic substitution reaction involving the benzoyl benzoate core of Methyl 4-(4-hydroxybenzoyl)benzoate is the hydrolysis of the ester, as discussed in section 3.1. This reaction proceeds via a nucleophilic acyl substitution mechanism. openstax.org In this mechanism, the nucleophile (e.g., hydroxide ion) adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the leaving group (methoxide).

The reactivity of benzoyl derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group and the substituents on the aromatic ring. The Hammett equation is a useful tool for quantifying the effect of meta- and para-substituents on the rates and equilibrium constants of reactions involving benzoic acid derivatives. csbsju.eduwikipedia.org A positive rho (ρ) value in a Hammett plot for the reaction of a series of substituted benzoyl derivatives indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the transition state. csbsju.edu

Beyond hydrolysis, other nucleophiles can react with the ester group. For example, transesterification can occur in the presence of an alcohol and a suitable catalyst. Aminolysis, the reaction with an amine, would lead to the formation of an amide.

Nucleophilic aromatic substitution can also be considered in the broader context of benzoyl benzoate systems. For a nucleophile to attack one of the aromatic rings directly, the ring must be "activated" by electron-withdrawing groups and possess a good leaving group. In the absence of such features, the more likely site of nucleophilic attack is the electrophilic carbonyl carbon of the ester group.

Advanced Spectroscopic and Structural Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of methyl 4-(4-hydroxybenzoyl)benzoate in solution. It provides detailed insights into the electronic environment of individual protons and carbon atoms, as well as their connectivity.

The ¹H NMR spectrum of methyl 4-(4-hydroxybenzoyl)benzoate exhibits distinct signals corresponding to the aromatic protons and the methyl ester group. In a typical deuterated solvent like CDCl₃, the protons on the benzoate (B1203000) ring and the hydroxybenzoyl ring show characteristic chemical shifts due to their different electronic environments. The protons on the ring attached to the ester group are generally found further downfield compared to those on the phenol (B47542) ring. The methyl protons of the ester group typically appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are particularly deshielded and appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ester and ketone functionalities.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 4-(4-hydroxybenzoyl)benzoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (benzoate ring) | 7.94-8.02 (multiplet) | 128.6-130.9 |

| Aromatic Protons (hydroxybenzoyl ring) | 7.24-7.47 (multiplet) | 116.1-132.7 |

| Methyl Protons (-OCH₃) | 3.83-3.90 (singlet) | 51.7-52.2 |

| Carbonyl Carbon (ester) | - | ~166.1 |

| Carbonyl Carbon (ketone) | - | ~163.5 |

| Aromatic Carbon (C-OH) | - | ~163.5 |

| Aromatic Carbon (C-CO) | - | 122.1-127.3 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR techniques are employed. bmrb.io These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. bmrb.io

TOCSY (Total Correlation Spectroscopy): This experiment can identify all the protons within a spin system, not just the directly coupled ones. bmrb.io

These 2D NMR experiments provide a comprehensive picture of the molecular framework, confirming the connectivity between the methyl benzoate and 4-hydroxybenzoyl moieties.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable information about the functional groups and intermolecular interactions present in methyl 4-(4-hydroxybenzoyl)benzoate.

The FT-IR spectrum of methyl 4-(4-hydroxybenzoyl)benzoate is characterized by distinct absorption bands corresponding to the various vibrational modes of the molecule. nih.govnih.govfigshare.com Key vibrational frequencies include the O-H stretching of the phenolic hydroxyl group, the C=O stretching of the ester and ketone groups, and various C-H and C-C stretching and bending vibrations of the aromatic rings. nih.govnih.govfigshare.com The positions and shapes of these bands can be influenced by hydrogen bonding. nih.gov

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for Methyl 4-(4-hydroxybenzoyl)benzoate

| Vibrational Mode | FT-IR Frequency (cm⁻¹) |

| O-H Stretching (Phenol) | ~3449 |

| C=O Stretching (Ester) | ~1673 |

| C=O Stretching (Ketone) | ~1663 |

| Aromatic C-H Stretching | ~3000-3100 |

| Aromatic C=C Stretching | ~1600, ~1588, ~1450 |

| C-O Stretching (Ester & Phenol) | ~1100-1300 |

Note: Frequencies can vary depending on the sample state (solid or solution) and intermolecular interactions.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of methyl 4-(4-hydroxybenzoyl)benzoate. It also provides valuable structural information through the analysis of fragmentation patterns. docbrown.info

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), which can then undergo fragmentation. docbrown.info The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (152.15 g/mol ). sigmaaldrich.com

Common fragmentation pathways for methyl 4-(4-hydroxybenzoyl)benzoate involve the cleavage of the ester and ketone functionalities. Key fragment ions observed in the mass spectrum can include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragments corresponding to the benzoyl and hydroxybenzoyl moieties. docbrown.infopharmacy180.com The base peak, which is the most abundant ion, often corresponds to a particularly stable fragment. pharmacy180.com

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of methyl 4-(4-hydroxybenzoyl)benzoate in the solid state. nih.govnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Studies have shown that methyl 4-(4-hydroxybenzoyl)benzoate crystallizes in a monoclinic system. nih.gov The crystal structure reveals that the molecule is not perfectly planar, with a dihedral angle between the two benzene (B151609) rings. nih.gov The solid-state structure is stabilized by extensive intermolecular hydrogen bonding, primarily involving the phenolic hydroxyl group and the carbonyl oxygen of the ketone group, leading to the formation of a three-dimensional framework. nih.govnih.gov Hirshfeld surface analysis can be used to further investigate these intermolecular interactions and the crystal packing. nih.govresearchgate.net

Table 3: Crystal Data for a Polymorph of Methyl 4-hydroxybenzoate (B8730719)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | Cc | nih.gov |

| a (Å) | 12.9874(7) | nih.gov |

| b (Å) | 17.2522(7) | nih.gov |

| c (Å) | 10.8435(5) | nih.gov |

| β (°) | 119.225(2) | nih.gov |

Note: The provided data is for a specific polymorphic form of methyl 4-hydroxybenzoate, which is a closely related compound. Crystal data for methyl 4-(4-hydroxybenzoyl)benzoate may differ.

Theoretical and Computational Studies on Methyl 4 4 Hydroxybenzoyl Benzoate

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic properties and energetic landscape of molecules like Methyl 4-(4-hydroxybenzoyl)benzoate. These computational approaches provide insights into molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the ground state properties of organic molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic parameters. For aromatic esters, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, such as 6-311G(d,p), is commonly employed to achieve a balance between computational cost and accuracy. plos.org

Theoretical calculations on analogous compounds, such as methyl 4-hydroxybenzoate (B8730719), have shown that DFT methods can reliably predict geometric parameters like bond lengths and angles. plos.orgnih.gov The optimized geometry obtained from these calculations typically corresponds to a valid energy minimum on the potential energy surface. researchgate.net A comparison between theoretical values (calculated for the gaseous phase) and experimental data from X-ray crystallography (for the solid state) often reveals slight deviations, which are expected due to the different physical states. plos.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. plos.org For methyl 4-hydroxybenzoate, DFT calculations yielded a LUMO energy of -0.04 atomic units (au) and a HOMO energy of -0.24 au. plos.org These frontier orbital energies are used to calculate several quantum chemical parameters that describe the molecule's behavior in chemical reactions.

Below is a table of quantum chemical parameters, with values shown for the analogous compound methyl 4-hydroxybenzoate, calculated at the DFT/B3LYP level.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Absolute Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Absolute Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher tendency to receive electrons. |

| Global Electrophilicity (ω) | μ2/(2η) | Measures the energy lowering of a system when it accepts electrons. |

This interactive table is based on formulas used in quantum chemical studies. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) theory, provide a pathway for molecular characterization from first principles, without reliance on empirical parameters. These methods solve the electronic Schrödinger equation, offering a fundamental understanding of molecular systems. HF calculations have been performed on related benzoate (B1203000) structures to determine optimized geometries and electronic properties for comparison with DFT results. plos.orgnih.gov

For the related molecule methyl 4-hydroxybenzoate, HF calculations with a 6-311G(d,p) basis set have been used to compute its ground state properties. plos.org The HOMO and LUMO energies calculated using the HF method were found to be -0.43 au and -0.09 au, respectively. plos.org Generally, the HOMO-LUMO gap calculated by HF is larger than that predicted by DFT. Comparing the calculated geometric parameters, both HF and DFT methods show good correlation with experimental values, though DFT is often closer. nih.gov The use of ab initio methods like Møller-Plesset perturbation theory (MP2) can further improve the accuracy of calculations by incorporating electron correlation effects. researchgate.net

The following table presents a comparison of selected theoretical bond lengths for methyl 4-hydroxybenzoate, illustrating the typical agreement and minor differences between experimental data, HF, and DFT methods. nih.gov

| Bond | Experimental (Å) | HF (Å) | DFT/B3LYP (Å) |

| O7–C6 | 1.353 | 1.369 | 1.360 |

| O10–C8 | 1.225 | 1.216 | 1.203 |

| C8–O9 | 1.331 | 1.344 | 1.365 |

| O9–C11 | 1.446 | 1.442 | 1.435 |

This interactive table is based on data from a study on methyl 4-hydroxybenzoate. nih.gov

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of Methyl 4-(4-hydroxybenzoyl)benzoate focuses on understanding its three-dimensional structure and conformational flexibility. The molecule consists of two phenyl rings linked by a carbonyl group, with a methyl ester group on one ring and a hydroxyl group on the other, both in the para position. The key conformational degree of freedom is the torsion or dihedral angle between the two phenyl rings.

Photophysical Properties and Excited-State Dynamics Simulations

The photophysical properties of Methyl 4-(4-hydroxybenzoyl)benzoate dictate its behavior upon absorption of light, including the pathways for energy dissipation from its electronically excited states.

Excited State Hydrogen Transfer (ESHT) is a photochemical process where a hydrogen atom is transferred from a donor to an acceptor group within the same molecule or between molecules after electronic excitation. For an intramolecular ESHT to occur, a hydrogen bond donor (like a hydroxyl group) must be in close proximity to a hydrogen bond acceptor (like a carbonyl oxygen), typically in an ortho position. acs.org

In the case of Methyl 4-(4-hydroxybenzoyl)benzoate, the hydroxyl group is located at the C4 position of one phenyl ring, while the accepting carbonyl oxygen is attached to the C1 position of the other ring. This para arrangement makes direct intramolecular hydrogen transfer sterically impossible. Therefore, unlike molecules designed for ESIPT (Excited-State Intramolecular Proton Transfer), this compound is not expected to undergo this specific deactivation process. nsf.govnih.gov However, in protic solvents or in the solid state, it can participate in intermolecular hydrogen transfer with neighboring solvent or solute molecules, which would significantly alter its excited-state dynamics.

Following photoexcitation, molecules must dissipate the absorbed energy. Besides fluorescence (radiative decay), non-radiative decay pathways are often dominant. For molecules with rotational freedom, such as the bond between the benzoyl group and the benzoate ring in Methyl 4-(4-hydroxybenzoyl)benzoate, torsional relaxation is a key non-radiative pathway. acs.org

Upon excitation to the first excited singlet state (S₁), the molecule's geometry can change. Torsional motion around the central C-C bond can lead the excited molecule towards a twisted geometry. acs.org This twisted conformation is often associated with a minimal energy gap between the S₁ and the ground state (S₀) potential energy surfaces. Such a point of near-degeneracy is known as a conical intersection, which provides an efficient "funnel" for the molecule to return to the ground state without emitting light. acs.org Theoretical modeling, using methods like Time-Dependent DFT (TD-DFT), can map the S₁ potential energy surface to identify these conical intersections and elucidate the ultrafast internal conversion mechanisms that allow for rapid and efficient dissipation of UV radiation. acs.orgnih.gov This process is a critical photoprotective mechanism in many organic molecules, including commercial UV filters. researchgate.net

Computational Analysis of Intermolecular Interactions, including Hydrogen Bonding and Solvent Effects

Computational chemistry provides powerful tools for elucidating the complex network of intermolecular interactions that govern the supramolecular architecture and physicochemical properties of molecules like Methyl 4-(4-hydroxybenzoyl)benzoate. Techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Atoms-in-Molecules (AIM) theory are employed to analyze and quantify non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netresearchgate.net

Hydrogen Bonding:

The primary and most significant intermolecular interaction involving Methyl 4-(4-hydroxybenzoyl)benzoate is hydrogen bonding. The molecule possesses a hydroxyl group (-OH), which acts as a strong hydrogen bond donor, and two carbonyl oxygen atoms (from the ketone and the ester groups) that serve as hydrogen bond acceptors.

Computational studies on analogous compounds, such as methyl 4-hydroxybenzoate, reveal that O-H⋯O hydrogen bonds are a dominant feature in the crystal lattice, often leading to the formation of extended one-dimensional chains or other organized supramolecular structures. researchgate.net In these arrangements, the hydroxyl group of one molecule donates its proton to a carbonyl or hydroxyl oxygen of a neighboring molecule. researchgate.net Weaker C-H⋯O interactions, where hydrogen atoms from the aromatic rings or the methyl group interact with oxygen atoms, also contribute to the stability of the crystal packing. researchgate.netresearchgate.net

Quantum chemical computations can be used to calculate the binding energies of these hydrogen bonds, which typically range from a few to several kcal/mol, confirming their importance in the molecular assembly. chemrxiv.org

Analysis of Intermolecular Contacts:

Table 1: Summary of Potential Intermolecular Interactions for Methyl 4-(4-hydroxybenzoyl)benzoate

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Typical Nature |

| Strong Hydrogen Bond | Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (C=O), Ester Oxygen (-O-) | Strong, directional, primary driver of crystal packing |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (C=O), Phenolic Oxygen (-OH) | Weaker, contributes to overall packing stability |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Non-directional, involves overlapping π-orbitals |

| Van der Waals Forces | All atoms | All atoms | Weak, non-directional, dispersion forces |

Solvent Effects:

The nature and strength of intermolecular interactions are highly dependent on the surrounding environment, particularly the solvent. Computational models can simulate the behavior of Methyl 4-(4-hydroxybenzoyl)benzoate in various solvents to predict these effects.

Aprotic Solvents: In non-polar, aprotic solvents, the intrinsic hydrogen bonding capabilities of the molecule would dominate, leading to self-association and the formation of dimers or larger oligomers.

Protic Solvents: In protic solvents such as water or alcohols, the solvent molecules can compete effectively for hydrogen bonding sites. researchgate.net Strong hydrogen bonds are likely to form between the phenolic -OH and carbonyl groups of the solute and the solvent molecules. researchgate.net This solvation process can disrupt the solute-solute interactions that would be prevalent in the solid state or in aprotic solutions. Studies on similar compounds have shown that hydrogen bonding with protic solvent molecules can significantly influence UV absorption properties. researchgate.net

The solvation dynamics, or the timescale on which solvent molecules rearrange around a solute, can be studied using time-dependent computational approaches. Research on related benzoate derivatives in biological nanocavities, such as the interior of proteins, shows that solvation dynamics can be significantly slower compared to neat solvents, indicating a more constrained and structured environment. mdpi.com

Table 2: Predicted Influence of Solvent Type on Hydrogen Bonding

| Solvent Type | Dominant Hydrogen Bonding Interaction | Expected Consequence |

| Aprotic (e.g., Hexane, Chloroform) | Solute-Solute (Self-association) | Formation of dimers and larger molecular aggregates. |

| Protic (e.g., Water, Ethanol) | Solute-Solvent | Disruption of self-association; molecule is solvated by solvent shell. |

Mechanistic Insights into Biochemical and Environmental Transformations

Enzymatic Biotransformation Mechanisms of Related Hydroxybenzoate Esters

The biotransformation of hydroxybenzoate esters, such as parabens (p-hydroxybenzoic acid esters), which are structurally related to Methyl 4-(4-hydroxybenzoyl)benzoate, is primarily initiated by enzymatic hydrolysis. This process involves the cleavage of the ester bond, a reaction catalyzed by carboxylesterases found in various biological systems.

In a study using the resistant bacterium Enterobacter cloacae, the initial step in the degradation of parabens was identified as the hydrolysis of the ester bond, which releases 4-hydroxybenzoic acid and the corresponding alcohol. asm.org This was followed by a subsequent decarboxylation of the 4-hydroxybenzoic acid to produce phenol (B47542) under aerobic conditions. asm.org The transformation from 4-hydroxybenzoic acid to phenol was found to be stoichiometric. asm.org

Research on human intestinal (Caco-2) cells has revealed that the primary metabolic route for parabens is hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted. nih.gov However, in the presence of alcohols like ethanol, an alternative presystemic pathway, transesterification, can occur. nih.gov This reaction, also catalyzed by enzymes, results in the formation of a different ester (e.g., ethylparaben (B1671687) from methylparaben and ethanol). nih.gov The enzyme responsible for this transesterification shows a preference for short-chain esters. nih.gov

Studies on isolated rat hepatocytes have shown that the cytotoxicity of parabens is linked to the parent compound rather than its primary metabolite, p-hydroxybenzoic acid. nih.gov The toxicity is associated with the impairment of mitochondrial function, leading to ATP depletion. nih.gov This suggests that the rate and extent of enzymatic hydrolysis are critical factors in determining the compound's biological activity and potential toxicity. The toxic potency of parabens was observed to be dependent on the length of the alkyl side-chain. nih.gov

Table 1: Enzymatic Reactions in the Biotransformation of Hydroxybenzoate Esters

| Reaction Type | Enzyme Class | Substrate Example | Product(s) | Biological System | Reference |

|---|---|---|---|---|---|

| Hydrolysis | Carboxylesterase | Methylparaben | 4-Hydroxybenzoic acid, Methanol (B129727) | Enterobacter cloacae, Rat hepatocytes | asm.orgnih.gov |

| Decarboxylation | Decarboxylase | 4-Hydroxybenzoic acid | Phenol | Enterobacter cloacae | asm.org |

| Transesterification | (Undetermined) | Methylparaben (+ Ethanol) | Ethylparaben | Human intestinal (Caco-2) cells | nih.gov |

Microbial Degradation Pathways of Aromatic Carboxylates and Related Compounds

Microorganisms have evolved diverse strategies to degrade aromatic compounds, which are often persistent environmental pollutants. nih.govnih.gov The degradation process is crucial for the bioremediation of contaminated sites. nih.govwikipedia.org For aromatic carboxylates and related structures like benzophenones, microbial degradation typically involves a series of oxidative reactions that modify functional groups and ultimately open the stable aromatic ring. nih.govnih.gov

Bacteria from various genera, including Pseudomonas, Rhodococcus, and Enterobacter, have demonstrated the ability to utilize aromatic compounds as growth substrates. asm.orgoup.comnih.govresearchgate.net The degradation pathways are influenced by environmental conditions, particularly the availability of oxygen. nih.govysu.edu

Aerobic degradation pathways, which are most relevant to the breakdown of many pollutants, generally proceed by hydroxylating the aromatic ring to form a dihydroxy-aromatic intermediate, such as a catechol or a hydroquinone. psu.edu This hydroxylation is a key activating step that prepares the ring for subsequent cleavage. nih.govpsu.edu For instance, the bacterium Pseudomonas mira has been shown to degrade aromatic acids like ferulic and vanillic acids, producing intermediates such as vanillic acid and hydroquinone. oup.com

In a specific example relevant to benzophenones, the bacterium Rhodococcus sp. S2-17 was found to completely degrade benzophenone-3 (BP-3). nih.gov The proposed catabolic pathway involves demethylation, hydroxylation, and eventual ring cleavage, demonstrating a multi-step enzymatic process to break down the complex aromatic structure. nih.gov

The central and most challenging step in the microbial degradation of aromatic compounds is the cleavage of the highly stable benzene (B151609) ring. psu.edu This reaction is catalyzed by a class of enzymes known as dioxygenases. rsc.orgnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the rupture of the ring. ysu.edu

There are two primary modes of aromatic ring cleavage, distinguished by the position of the C-C bond scission relative to the hydroxyl groups on the aromatic ring: psu.edunih.gov

Intradiol Cleavage: The ring is cleaved between the two adjacent hydroxyl groups of a catechol-like intermediate. This reaction is catalyzed by intradiol dioxygenases. psu.edunih.gov

Extradiol Cleavage: The ring is cleaved at a bond adjacent to one of the hydroxyl groups. This is catalyzed by extradiol dioxygenases. nih.gov

The type of dioxygenase employed by a microorganism determines the subsequent metabolic steps in the degradation pathway. psu.edursc.org For example, the nahC gene from Pseudomonas putida encodes a 1,2-dihydroxynaphthalene dioxygenase, which is an extradiol ring-cleavage enzyme. nih.gov The amino acid sequences of these enzymes show evolutionary relationships, with extradiol and intradiol dioxygenases belonging to distinct gene superfamilies. nih.gov The degradation of BP-3 by Rhodococcus sp. S2-17 involves a hydroxyquinol 1,2-dioxygenase, indicating an intradiol cleavage mechanism for one of its intermediates. nih.gov

Identifying the intermediate compounds (metabolites) formed during microbial degradation is essential for elucidating the complete catabolic pathway. Various analytical techniques are employed to isolate and identify these transient molecules.

In the degradation of parabens by Enterobacter cloacae, the identified metabolites were 4-hydroxybenzoic acid and phenol, indicating a pathway of hydrolysis followed by decarboxylation. asm.org

For the more complex structure of benzophenone-3 (BP-3), several metabolites have been identified in both in vivo and microbial degradation studies. In humans, major metabolites include benzophenone-1 (BP-1), benzophenone-8 (BP-8), and 2,3,4-trihydroxybenzophenone (B75506) (THB). nih.govresearchgate.net The microbial degradation of BP-3 by Rhodococcus sp. S2-17 was found to proceed through a series of intermediates, providing a detailed look at its catabolic pathway. nih.gov

Table 2: Identified Metabolites in the Degradation of Benzophenone-3 by Rhodococcus sp. S2-17

| Parent Compound | Identified Metabolite | Reference |

|---|---|---|

| Benzophenone-3 (BP-3) | Benzophenone-1 (BP-1) | nih.gov |

| 2,4,5-trihydroxy-benzophenone | nih.gov | |

| 3-hydroxy-4-benzoyl-2,4-hexadienedioic acid | nih.gov | |

| 4-benzoyl-3-oxoadipic acid | nih.gov | |

| 3-oxoadipic acid | nih.gov | |

| Benzoic acid | nih.gov |

Chemical Transformation Processes in Environmental Systems

In addition to biochemical transformations, compounds like Methyl 4-(4-hydroxybenzoyl)benzoate can undergo chemical changes in the environment, driven by factors such as sunlight and the presence of reactive chemical species. nih.govmdpi.com Benzophenones, which share structural similarities, are known to be released into aquatic environments through wastewater effluents and recreational activities. nih.govmdpi.commdpi.com While they are generally poorly biodegradable and can be stable, with the half-life of oxybenzone (B1678072) (BP-3) in surface waters estimated at ~2.4 years, they are subject to transformation processes. psu.edumdpi.comnih.gov

Photochemical transformation is a significant pathway for the environmental fate of benzophenone-type compounds. mdpi.comnih.gov This can occur through two main mechanisms:

Direct Photolysis: The compound itself absorbs UV radiation from sunlight, leading to its degradation. However, for some benzophenones like BP-3, direct photolysis can be a slow process. nih.govresearchgate.net

Indirect Photolysis: The degradation is facilitated by reactive oxygen species (ROS) present in the water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These ROS are generated from the photo-excitation of other substances in the water, like dissolved organic matter (DOM). nih.gov The presence of DOM can promote the indirect phototransformation of BP-3. nih.gov

Advanced Oxidation Processes (AOPs), which are used in water treatment, can effectively degrade benzophenones through the generation of highly reactive hydroxyl radicals. nih.gov Studies have shown that processes like UV/H₂O₂ can lead to the complete transformation of benzophenones. nih.gov The degradation kinetics often follow first-order reactions. nih.gov In environments like chlorinated swimming pools, benzophenones can react with chlorine and bromine (in seawater) to form halogenated byproducts, which may be more toxic than the parent compound. acs.orgresearchgate.net The rate and pathway of these chemical transformations are influenced by various environmental factors, including pH, the presence of ions, and the concentration of dissolved organic matter. mdpi.com

Table 3: Key Chemical Transformation Processes for Related Benzophenones in Aquatic Environments

| Process | Description | Key Reactants/Mediators | Influencing Factors | Reference |

|---|---|---|---|---|

| Direct Photolysis | Degradation by direct absorption of UV light. | UV Radiation | Light intensity, water clarity | mdpi.comresearchgate.net |

| Indirect Photolysis | Degradation mediated by other light-absorbing substances. | Hydroxyl radicals (•OH), Singlet oxygen (¹O₂), Dissolved Organic Matter (DOM) | DOM concentration, pH, presence of nitrates | nih.gov |

| Advanced Oxidation Processes (AOPs) | Water treatment processes that generate highly reactive radicals. | UV/H₂O₂, O₃/UV | pH, initial pollutant concentration | nih.gov |

| Halogenation | Reaction with chlorine or bromine in disinfected water. | Chlorine, Bromine | Bromide concentration (in seawater), pH | acs.org |

Applications in Analytical and Material Science Research

Development and Validation of Analytical Methodologies (e.g., Chromatography, Spectroscopy)

The analytical characterization of benzophenone (B1666685) derivatives is crucial for quality control and research. While specific validated methods for the standalone quantification of Methyl 4-(4-hydroxybenzoyl)benzoate are not widely published, its structural analysis would rely on standard organic chemistry techniques. For instance, its isomer, Methyl 2-(4-hydroxybenzoyl)benzoate, has been characterized using X-ray crystallography to determine its three-dimensional structure and hydrogen bonding patterns. nih.gov Such techniques are fundamental in confirming the identity and purity of synthesized batches.

Analytical methods for closely related compounds are well-established. High-Performance Liquid Chromatography (HPLC) is a common technique for the separation and quantification of similar phenolic compounds. nih.gov For example, an HPLC method developed for the UV filter Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB) allows for its separation and analysis, which is vital for photostability studies. nih.gov Similarly, Gas Chromatography (GC) is employed for the simultaneous determination of various 4-hydroxybenzoate (B8730719) esters (parabens) in commercial formulations. nih.gov

Spectroscopic methods are indispensable for structural elucidation. The characterization of a new benzophenone derivative would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the carbon-hydrogen framework. For a related compound, 2-(4-N,N-diethylamino-2-hydroxybenzoyl)benzoic acid, ¹H NMR spectroscopy was used to identify and assign specific protons in the molecule. google.com

Infrared (IR) Spectroscopy : To identify functional groups such as the hydroxyl (-OH), ketone (C=O), and ester (C-O) stretches.

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

The table below outlines typical analytical techniques that would be applied for the characterization of Methyl 4-(4-hydroxybenzoyl)benzoate, based on methods used for its isomers and related structures.

| Analytical Technique | Purpose | Expected Observations for Methyl 4-(4-hydroxybenzoyl)benzoate |

| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time under specific mobile phase and column conditions. |

| Gas Chromatography (GC) | Separation and analysis, often after derivatization | A distinct peak corresponding to the compound or its volatile derivative. |

| ¹H NMR Spectroscopy | Structural confirmation of proton environment | Signals corresponding to aromatic protons, the methyl ester protons, and the hydroxyl proton. |

| ¹³C NMR Spectroscopy | Structural confirmation of carbon skeleton | Resonances for each unique carbon atom, including the carbonyls of the ketone and ester. |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands for O-H, C=O (ketone and ester), and C-O bonds. |

| Mass Spectrometry | Molecular weight and fragmentation analysis | A molecular ion peak corresponding to its molecular formula (C₁₅H₁₂O₄) and predictable fragment ions. |

| X-ray Crystallography | Determination of solid-state structure | Precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov |

Utility as Analytical Reference Standards in Chemical Research

Chemicals like Methyl 4-hydroxybenzoate (methylparaben) and its derivatives are widely used as analytical reference standards. lgcstandards.commerckmillipore.com These standards are materials of high purity and well-characterized properties, essential for calibrating analytical instruments, validating new analytical methods, and serving as a quality control benchmark in synthesis. lgcstandards.com

While Methyl 4-(4-hydroxybenzoyl)benzoate is not cataloged as a formal reference standard by major suppliers in the same way as methylparaben, any pure, synthesized, and thoroughly characterized batch serves as a de facto standard within a research context. nih.gov For instance, when it is used as a starting material for a novel synthesis, its purity and identity must be unequivocally confirmed by analytical methods like NMR and MS, effectively using it as a reference point for the subsequent reaction. The synthesis of its isomer, Methyl 2-(4-hydroxybenzoyl)benzoate, for use as a starting material for the drug pitofenone, highlights this utility. nih.gov

Chemical Building Block for Novel Organic Synthesis (e.g., Polymer Precursors, Ligands, Functional Materials)

The structure of Methyl 4-(4-hydroxybenzoyl)benzoate, containing a rigid benzophenone core with reactive hydroxyl and ester functionalities, makes it an attractive building block (monomer) for creating advanced polymers and functional materials. The parent compound, 4-hydroxybenzoic acid, is a known precursor for various valuable products, including high-performance polymers like Vectran™. researchgate.net

Derivatives of 4-hydroxybenzoic acid are key components in the synthesis of liquid crystal polymers (LCPs). These materials exhibit ordered structures and have exceptional thermal and mechanical properties. The related compound (4-Hydroxyphenyl)-4-hydroxybenzoate, for example, is explicitly used as a building block for linear aromatic polycarbonates with liquid-crystalline properties. The synthesis involves polymerization where the hydroxyl groups react to form the polymer backbone. Methyl 4-(4-hydroxybenzoyl)benzoate could theoretically be used in similar polymerization reactions, such as polycondensation, after hydrolysis of the ester or by reacting its hydroxyl group, to incorporate the photoactive benzophenone moiety into the polymer chain.

The benzophenone structure itself is a valuable component in materials science, and this compound could serve as a monomer for:

Polyesters and Polycarbonates : The hydroxyl group can react with diacids or phosgene (B1210022) derivatives to form high-performance polymers.

Functional Materials : The benzophenone unit is a well-known photosensitizer and can be incorporated into materials to impart UV-curing or photo-responsive properties.

Photostability and Photoprotection Research for Related Chromophores

The core chemical structure of Methyl 4-(4-hydroxybenzoyl)benzoate is a hydroxybenzophenone. This class of compounds is renowned for its ability to absorb ultraviolet (UV) radiation, making them central to research in photostability and photoprotection. Many commercial sunscreen agents are benzophenone derivatives.

A closely related and extensively studied UV filter is Diethylamino hydroxybenzoyl hexyl benzoate (DHHB). nih.govresearchgate.netwikipedia.org DHHB is a highly effective and photostable UVA absorber with an absorption maximum around 354 nm. wikipedia.orguvabsorbers.com Research on DHHB demonstrates that its photostability is a key advantage over older UV filters like avobenzone, which can degrade upon sun exposure. uvabsorbers.com

Studies on DHHB reveal that upon absorbing UV light, the molecule can dissipate the energy through non-destructive pathways, often involving an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nearby ketone. bris.ac.uk This rapid, reversible process allows the molecule to return to its ground state without undergoing chemical degradation, which is the basis for its photostability. Given its structural similarity, Methyl 4-(4-hydroxybenzoyl)benzoate would be expected to exhibit similar photochemical behavior, making it a relevant subject for photophysics research.

The investigation into such compounds includes:

Spectroscopic Analysis : Measuring the UV-Vis absorption spectrum to determine the wavelengths of maximum absorption (λmax).

Photostability Studies : Exposing the compound to UV radiation and monitoring its degradation over time using HPLC. nih.gov

Transient Absorption Spectroscopy : A sophisticated technique used to study the short-lived excited states of molecules like DHHB to understand the energy dissipation mechanisms. bris.ac.uk

The research on DHHB and other benzophenones provides a strong framework for investigating the potential of Methyl 4-(4-hydroxybenzoyl)benzoate as a photostabilizer or UV-absorbing component in new materials. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 4-(4-hydroxybenzoyl)benzoate, and how can purity be optimized?

- Methodology : A two-step esterification and Friedel-Crafts acylation is commonly employed. First, 4-hydroxybenzoic acid is methylated using methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate. Subsequent acylation with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the target compound. Purity (>98%) is achieved via recrystallization from ethanol/water mixtures and validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR identifies key signals: aromatic protons (δ 7.8–8.2 ppm for benzoyl), ester carbonyl (δ ~170 ppm), and hydroxyl groups (broad signal at δ 5.5 ppm, DMSO-d₆).

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (benzoyl C=O).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 271.1.

- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement; SHELXL refines hydrogen bonding (e.g., O–H···O interactions) .

Q. How can chromatographic methods optimize purification?

- Methodology : Reverse-phase HPLC (gradient: 40–80% acetonitrile in 0.1% formic acid) separates polar impurities. For large-scale prep, flash chromatography (silica gel, ethyl acetate/hexane 3:7) is cost-effective. Monitor purity via UV detection at 254 nm .

Advanced Research Questions

Q. How to address discrepancies in crystallographic data during structure refinement?

- Methodology : Use SHELXL-2018 for least-squares refinement. If residual electron density >0.5 eÅ⁻³ suggests disorder, apply TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and check for missed symmetry (e.g., pseudo-merohedral twinning) . For conflicting NMR assignments, compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What experimental designs mitigate instability during biological assays?

- Methodology :

- pH Stability : Test degradation in PBS (pH 7.4) vs. acidic buffers (pH 2.0) via LC-MS over 24h.

- Light Sensitivity : Store solutions in amber vials; assess UV-induced decomposition via time-resolved spectroscopy.

- Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes), extract metabolites using SPE, and analyze via HRMS .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).

- Target Validation : Perform SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., COX-2). Cross-reference with knockdown models (siRNA) to isolate mechanism .

Q. What strategies improve enzymatic synthesis efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.